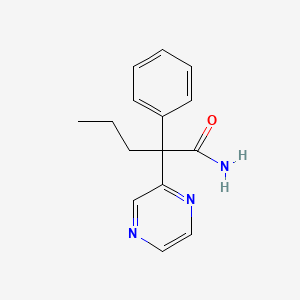

2-Phenyl-2-(pyrazin-2-yl)pentanamide

説明

2-Phenyl-2-(pyrazin-2-yl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with phenyl and pyrazin-2-yl groups at the second carbon position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

特性

CAS番号 |

1087-67-8 |

|---|---|

分子式 |

C15H17N3O |

分子量 |

255.321 |

IUPAC名 |

2-phenyl-2-pyrazin-2-ylpentanamide |

InChI |

InChI=1S/C15H17N3O/c1-2-8-15(14(16)19,12-6-4-3-5-7-12)13-11-17-9-10-18-13/h3-7,9-11H,2,8H2,1H3,(H2,16,19) |

InChIキー |

SRIVTZZFEWOKMN-UHFFFAOYSA-N |

SMILES |

CCCC(C1=CC=CC=C1)(C2=NC=CN=C2)C(=O)N |

同義語 |

Pyrazineacetamide, .alpha.-phenyl-.alpha.-propyl- |

製品の起源 |

United States |

類似化合物との比較

Vamicamide

Vamicamide (2-phenyl-2-(pyridin-2-yl)pentanamide) differs by replacing pyrazine with pyridine. Vamicamide’s synthesis involves alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile followed by hydrolysis, yielding a diastereomeric mixture resolved via recrystallization . This highlights the importance of heterocycle choice in synthetic feasibility and stereochemical outcomes.

N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide

This compound shares the pyrazine core but substitutes the pentanamide chain with an acetamide group and adds a benzyl group. The shorter acetamide chain may reduce conformational flexibility, while the furan ring introduces additional hydrogen-bonding sites. Such modifications could influence solubility and target selectivity .

Pentanamide Derivatives with Sulfonamide Groups

N4-Valeroylsulfanilamide (25)

A sulfonamide-pentanamide hybrid with a para-aminosulfonylphenyl group. Key properties include a melting point of 208–209°C and IR absorption at 1151 cm⁻¹ (SO₂NH stretch). The sulfonamide group enhances polarity, increasing aqueous solubility compared to 2-phenyl-2-(pyrazin-2-yl)pentanamide .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1)

This derivative incorporates a phthalimide group and sulfamoylphenyl substituent. The phthalimide moiety increases molecular rigidity, while the sulfamoyl group may confer antibacterial activity, as seen in sulfonamide-based antitubercular agents .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

<sup>a</sup> Calculated using ACD/Labs software where applicable. <sup>b</sup> Estimated based on formula C₁₈H₁₉N₃O. <sup>c</sup> Predicted using analogous pyrazine-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。